molecular formula C10H22ClNO2 B13640820 Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride

Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride

Cat. No.: B13640820
M. Wt: 223.74 g/mol
InChI Key: PIVZKDNFMYEBDO-UHFFFAOYSA-N
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Description

Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is a chemical compound with a molecular weight of 223.74 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride typically involves the reaction of ethyl 2-bromopentanoate with isopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with proteins and other biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(propan-2-yl)amino]pentanoate hydrochloride is unique due to its specific isopropylamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

ethyl 2-(propan-2-ylamino)pentanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-5-7-9(11-8(3)4)10(12)13-6-2;/h8-9,11H,5-7H2,1-4H3;1H

InChI Key

PIVZKDNFMYEBDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C.Cl

Origin of Product

United States

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